molecular formula C14H15N3O3 B14365080 2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide CAS No. 93850-90-9

2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide

Cat. No.: B14365080
CAS No.: 93850-90-9
M. Wt: 273.29 g/mol
InChI Key: CLXQLINXGFMPNY-UHFFFAOYSA-N
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Description

2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxy group, a dihydropyridazinone ring, and a phenylpropanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the dihydropyridazinone ring. One common method includes the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide. The final step involves coupling the dihydropyridazinone intermediate with a phenylpropanamide derivative through amide bond formation, often facilitated by coupling agents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

Scientific Research Applications

2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its methoxy group and phenylpropanamide moiety provide additional sites for chemical modification, enhancing its versatility in research and industrial applications .

Properties

CAS No.

93850-90-9

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

2-methoxy-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]propanamide

InChI

InChI=1S/C14H15N3O3/c1-9(20-2)14(19)15-11-5-3-10(4-6-11)12-7-8-13(18)17-16-12/h3-9H,1-2H3,(H,15,19)(H,17,18)

InChI Key

CLXQLINXGFMPNY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=NNC(=O)C=C2)OC

Origin of Product

United States

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